molecular formula C12H13BrClNO2 B2552131 3-(3-Bromo-4-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole CAS No. 1553827-16-9

3-(3-Bromo-4-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole

Cat. No.: B2552131
CAS No.: 1553827-16-9
M. Wt: 318.6
InChI Key: IYVSVHBKOVPEES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromo-4-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole ( 1553827-16-9) is a high-purity chemical compound supplied for research and development applications. This dihydroisoxazole derivative features a complex structure with molecular formula C12H13BrClNO2 and molecular weight 318.59 g/mol . The compound contains both bromomethoxyphenyl and chloroethyl substituents on its oxazole ring system, making it a valuable intermediate for pharmaceutical research and medicinal chemistry, particularly in the development of novel bioactive molecules . Oxazole and dihydroisoxazole scaffolds are recognized in drug discovery for their diverse biological activities and ability to serve as bioisosteric replacements for ester and amide functionalities, potentially improving metabolic stability in candidate molecules . Researchers utilize this compound as a key synthetic building block for constructing more complex molecular architectures. The product is provided with guaranteed purity and consistency. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. All researchers should refer to the safety data sheet prior to handling and employ appropriate safety precautions.

Properties

IUPAC Name

3-(3-bromo-4-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrClNO2/c1-7(14)12-6-10(15-17-12)8-3-4-11(16-2)9(13)5-8/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVSVHBKOVPEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(=NO1)C2=CC(=C(C=C2)OC)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Physicochemical Properties :

  • XLogP3: Not explicitly reported, but analogs with similar substituents (e.g., 5-(1-chloroethyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole) have an XLogP3 of 4 , suggesting moderate lipophilicity.
  • Synthesis : While direct synthesis details are unavailable, analogous isoxazolines are typically synthesized via cyclization of chalcones with hydroxylamine hydrochloride .

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s activity and properties are influenced by its unique substituents. Below is a comparison with key analogs:

Compound Name Core Structure R₁ (Position 3) R₂ (Position 5) Molecular Weight (g/mol) Notable Properties
Target Compound 4,5-Dihydro-1,2-oxazole 3-Bromo-4-methoxyphenyl 1-Chloroethyl 318.59 High polarity due to Br and OCH₃; potential MAO inhibition inferred from analogs
5-(1-Chloroethyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole 4,5-Dihydro-1,2-oxazole 2,4,6-Trimethylphenyl 1-Chloroethyl 251.75 Higher lipophilicity (XLogP3=4); no bioactivity reported
3-(3,4,5-Trifluorophenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole 4,5-Dihydro-1,2-oxazole 3,4,5-Trifluorophenyl 1-Chloroethyl 245.12 Enhanced electron-withdrawing effects from F; potential antimicrobial activity
3-(Furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole 4,5-Dihydro-1,2-oxazole Furan-2-yl Substituted phenyl ~250–300 (estimated) MAO inhibition (e.g., compound 2e: IC₅₀ = 0.8 µM)

Key Observations :

  • Aromatic Substitutents : The 3-bromo-4-methoxyphenyl group combines steric bulk (Br) and electron-donating effects (OCH₃), contrasting with trifluorophenyl (electron-withdrawing) or furan (electron-rich heterocycle) substituents in analogs.

Physicochemical and Crystallographic Properties

  • Lipophilicity : The target compound’s higher molecular weight (318.59 g/mol) compared to trimethylphenyl (251.75 g/mol) and trifluorophenyl (245.12 g/mol) analogs suggests reduced solubility in aqueous media .
  • Crystal Packing : Isoxazoline derivatives often adopt envelope conformations with puckering parameters (e.g., Q = 0.2406 Å, φ = 183.41° in 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-...), stabilized by C–H···O and O–H···N hydrogen bonds . The bromo and methoxy groups in the target compound may alter intermolecular interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.